N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide

Description

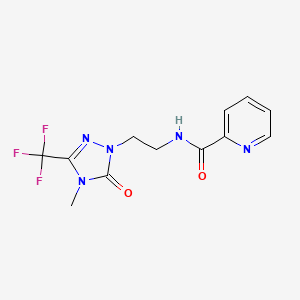

This compound features a 1,2,4-triazol-5-one core substituted with a trifluoromethyl group at position 3 and a methyl group at position 2. An ethyl linker connects the triazolone moiety to a picolinamide group (pyridine-2-carboxamide).

Properties

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N5O2/c1-19-10(12(13,14)15)18-20(11(19)22)7-6-17-9(21)8-4-2-3-5-16-8/h2-5H,6-7H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFGNNXOGXTHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide typically involves multi-step processes. One common method includes:

Formation of the triazole ring through cyclization of appropriate precursors.

Introduction of the trifluoromethyl group via nucleophilic substitution reactions.

Coupling with picolinamide to complete the structure.

Conditions often involve catalysts like palladium or copper and solvents such as dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres to ensure reaction efficiency.

Industrial Production Methods

On an industrial scale, similar synthetic routes are employed, though optimized for large-scale production. This optimization includes:

Utilization of continuous flow reactors for enhanced reaction control.

Improved catalyst recovery systems to minimize waste and cost.

Automation of reaction monitoring for consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide can undergo various types of reactions, including:

Oxidation: : Can be oxidized at the methyl group to form corresponding oxides.

Reduction: : The triazole ring can undergo reduction to generate different states of hydrogenation.

Substitution: : The trifluoromethyl group can be substituted in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: : Use of reagents like hydrogen peroxide or peracids.

Reduction: : Utilization of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic reagents such as ammonia or amines, under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions but generally include various oxides, reduced triazoles, and substituted derivatives.

Scientific Research Applications

Chemistry

The compound is utilized as an intermediate in the synthesis of more complex molecules due to its functional groups, making it valuable in organic synthesis and material science.

Biology

In biological research, this compound serves as a probe for studying enzyme activities, particularly those involving nitrogen and oxygen interactions.

Medicine

Potential medicinal applications include its use as a scaffold for developing anti-inflammatory and anti-cancer agents, due to its ability to interact with biological targets selectively.

Industry

Industrial applications involve its use in the development of advanced materials, such as coatings and polymers, where its chemical stability and reactivity are beneficial.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing better membrane penetration. The triazole ring participates in hydrogen bonding and other interactions, stabilizing the compound within its target sites.

Molecular Targets and Pathways

Key molecular targets include:

Enzymes involved in metabolic pathways.

Receptors on cell membranes that mediate signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolone-Based Herbicides

Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)

- Core Structure : Shares the 4,5-dihydro-1H-1,2,4-triazol-5-one ring but substitutes position 3 with difluoromethyl (vs. trifluoromethyl in the target compound).

- Biological Activity: Inhibits protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. The trifluoromethyl group in the target compound may enhance PPO inhibition due to stronger electron withdrawal compared to sulfentrazone’s difluoromethyl group .

- Physicochemical Properties :

Carfentrazone-ethyl

- Core Structure : Ethyl ester derivative of a triazolone ring with a chlorophenyl substituent.

- Key Differences : The target compound replaces the ester group with a picolinamide, enhancing stability against hydrolytic degradation. The trifluoromethyl group may improve herbicidal activity compared to carfentrazone-ethyl’s chloro-substituted aromatic ring .

Nexinhib20 (4,4-dimethyl-1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one)

- Structure: Contains a triazole ring but lacks the triazolone core. The enone system and nitrophenyl group confer distinct electronic properties.

- Activity : Reported as a kinase inhibitor, highlighting how triazole positioning (1,2,4-triazol-1-yl vs. 1,2,4-triazol-5-one) alters biological targets .

Darapladib (N-[2-(diethylamino)ethyl]-2-[[(4-fluorophenyl)methyl]thio]-4,5,6,7-tetrahydro-4-oxo-N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl]acetamide)

- Structure : Shares an amide linkage and trifluoromethyl group but uses a tetrahydrocyclopentapyrimidine core.

- Application : Targets lipoprotein-associated phospholipase A2 (Lp-PLA2) for atherosclerosis, illustrating how core heterocycle changes (triazolone vs. pyrimidine) redirect therapeutic applications .

Triazolone Derivatives with Amide Substituents

Compounds from

Examples include:

- 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide

- N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide

- Structural Comparison: These compounds feature benzamide backbones with thioether-linked heterocycles (isoxazole, thiophene).

Research Implications

- Herbicidal Potential: The trifluoromethyl group and picolinamide in the target compound may improve PPO inhibition compared to existing triazolone herbicides. Further enzymatic assays are needed to confirm this .

- Synthetic Routes : Leveraging triazolone synthesis methods (e.g., cyclocondensation of hydrazides with ketones) and coupling picolinic acid via EDCI/HOBt-mediated amidation .

- Safety Profile : The picolinamide group may reduce mammalian toxicity compared to sulfentrazone’s sulfonamide, but ecotoxicological studies are essential .

Biological Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide is a complex organic compound that has garnered attention in the fields of microbiology and pharmacology due to its promising biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure

The compound features a triazole moiety that enhances its biological interactions. The trifluoromethyl group contributes to its lipophilicity, which is beneficial for membrane penetration in microbial cells. The overall structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Knoevenagel Condensation : This initial step forms a key intermediate.

- Michael Addition : Utilizing L-proline as a catalyst to facilitate the addition reaction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including drug-resistant strains. Key findings include:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| E. coli | 32 µg/mL | Moderate |

| S. aureus | 16 µg/mL | High |

| Candida albicans | 8 µg/mL | Very High |

In vitro assays have demonstrated that the compound disrupts microbial cell membranes and inhibits essential enzymes involved in metabolic pathways.

The mechanism of action studies suggest that the compound interferes with microbial cell functions by:

- Disrupting cell membrane integrity.

- Inhibiting DNA synthesis and replication.

These actions contribute to its bactericidal and fungicidal properties.

3. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A study published in Molecules assessed the antimicrobial efficacy of various derivatives of triazole compounds. The results indicated that this compound was particularly effective against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cytotoxicity Testing

In another investigation focusing on cancer cell lines, this compound showed promising cytotoxic effects against human cervical cancer cells (SISO) with an IC50 value of approximately 3.5 µM. The study highlighted its potential as an anticancer agent through apoptosis induction .

Case Study 3: Comparative Analysis

A comparative analysis with other structurally related compounds revealed that this triazole derivative outperformed simpler analogs in terms of antimicrobial potency and selectivity towards specific cancer cell lines .

4. Conclusion

This compound represents a significant advancement in the search for new antimicrobial and anticancer agents. Its unique structural features contribute to its enhanced biological activity, making it a candidate for further research and development in medicinal chemistry. Ongoing studies are expected to explore its full therapeutic potential across various clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.